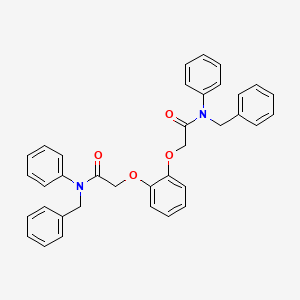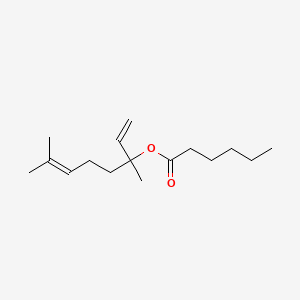
Pentamethonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethonium bromide is a quaternary ammonium salt.
Aplicaciones Científicas De Investigación
1. Exocrine Pancreatic Secretion Research
- Pentamethonium, as an autonomic ganglion blocker, has been studied for its effects on exocrine pancreatic secretion. In a study involving conscious dogs, pentamethonium showed that both caerulein- and pentagastrin-induced protein secretions were depressed, indicating that these substances act partially via nicotinic receptors. This suggests different mechanisms for potentiating secretin-stimulated hydrelatic secretion by caerulein and pentagastrin (Devaux et al., 1983).
2. Antidote for Paraoxon Poisoning
- Research has explored the use of pentamethonium as an adjuvant to atropine in the therapy of paraoxon poisoning. Studies have shown that pentamethonium bromide significantly increases survival in fully atropinized animals poisoned with paraoxon (Candole & Mcphail, 1954).
3. Treatment of Severe Hypertension
- Pentolinium tartrate, a pentamethonium derivative, has been used in the treatment of severe hypertension, indicating the potential therapeutic application of pentamethonium-related compounds (Perry & Schroeder, 1955).
4. Peripheral Vascular Diseases
- Pentamethonium has been studied for its effects in peripheral vascular diseases. It was found that pentamethonium iodide increased digital skin temperature and blood flow, suggesting its potential use in treating such conditions (Finnerty & Freis, 1951).
5. Blood Pressure Regulation
- Studies have evaluated the regulation of blood pressure levels by hexamethonium bromide and mechanical devices, including the use of pentamethonium. These studies contribute to understanding the drug's potential in blood pressure management (Restall & Smirk, 1952).
6. Development of Tolerance in Laboratory Animals
- Research on the development of tolerance and cross-tolerance to methonium compounds, including pentamethonium, has been conducted. This is relevant for understanding the clinical implications of long-term use of these compounds (Mohanty, 1955).
7. Ocular Effects
- The ocular effects of methonium compounds, including pentamethonium, have been observed. Studies have reported changes such as pupil dilation and transient loss of accommodation, contributing to the understanding of the drug's systemic impact (Barnett, 1952).
Propiedades
Número CAS |
2365-25-5 |
|---|---|
Fórmula molecular |
C11H28N2+2 |
Peso molecular |
188.35 g/mol |
Nombre IUPAC |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |
InChI |
InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |
Clave InChI |
XUSPWDAHGXSTHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Otros números CAS |
2365-25-5 |
Números CAS relacionados |
5282-80-4 (diiodide) 541-20-8 (dibromide) |
Sinónimos |
pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




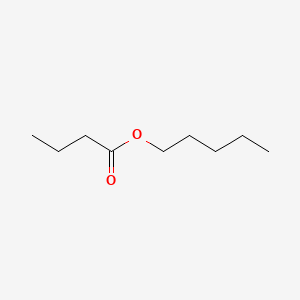


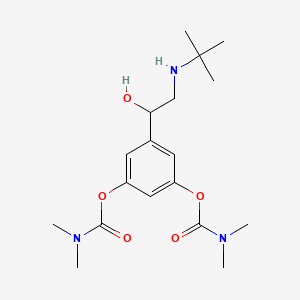
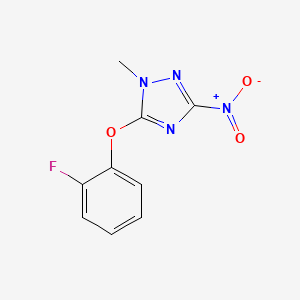


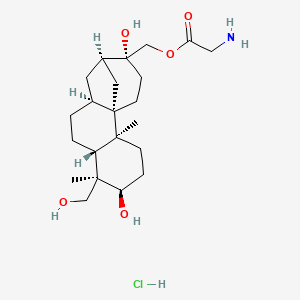
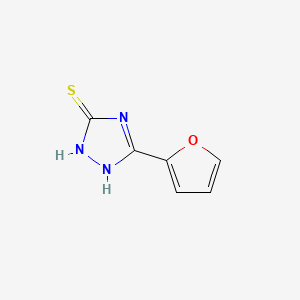
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)
